Cas no 203662-49-1 (tert-butyl 5-(hydroxymethyl)-octahydro-1H-isoindole-2-carboxylate)

tert-butyl 5-(hydroxymethyl)-octahydro-1H-isoindole-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 5-(hydroxymethyl)octahydro-2H-isoindole-2-carboxylate
- tert-butyl 5-(hydroxymethyl)-octahydro-1H-isoindole-2-carboxylate
-
- インチ: 1S/C14H25NO3/c1-14(2,3)18-13(17)15-7-11-5-4-10(9-16)6-12(11)8-15/h10-12,16H,4-9H2,1-3H3
- InChIKey: PHCBWNSOCWVQLZ-UHFFFAOYSA-N
- ほほえんだ: C1C2C(CC(CO)CC2)CN1C(OC(C)(C)C)=O
計算された属性
- せいみつぶんしりょう: 255.18344366g/mol
- どういたいしつりょう: 255.18344366g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 311
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
tert-butyl 5-(hydroxymethyl)-octahydro-1H-isoindole-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1186-1G |
tert-butyl 5-(hydroxymethyl)-octahydro-1H-isoindole-2-carboxylate |
203662-49-1 | 95% | 1g |
¥ 6,402.00 | 2023-04-06 | |
Ambeed | A413928-1g |
tert-Butyl 5-(hydroxymethyl)octahydro-2H-isoindole-2-carboxylate |
203662-49-1 | 98% | 1g |
$949.0 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1186-1g |
tert-butyl 5-(hydroxymethyl)-octahydro-1H-isoindole-2-carboxylate |
203662-49-1 | 95% | 1g |
¥6402.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1186-500mg |
tert-butyl 5-(hydroxymethyl)-octahydro-1H-isoindole-2-carboxylate |
203662-49-1 | 95% | 500mg |
¥4269.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1186-100MG |
tert-butyl 5-(hydroxymethyl)-octahydro-1H-isoindole-2-carboxylate |
203662-49-1 | 95% | 100MG |
¥ 1,603.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1186-100mg |
tert-butyl 5-(hydroxymethyl)-octahydro-1H-isoindole-2-carboxylate |
203662-49-1 | 95% | 100mg |
¥1604.0 | 2024-04-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1566523-1g |
Tert-butyl 5-(hydroxymethyl)octahydro-2H-isoindole-2-carboxylate |
203662-49-1 | 98% | 1g |
¥9234 | 2023-04-08 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1186-250MG |
tert-butyl 5-(hydroxymethyl)-octahydro-1H-isoindole-2-carboxylate |
203662-49-1 | 95% | 250MG |
¥ 2,560.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1186-500MG |
tert-butyl 5-(hydroxymethyl)-octahydro-1H-isoindole-2-carboxylate |
203662-49-1 | 95% | 500MG |
¥ 4,270.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1186-5G |
tert-butyl 5-(hydroxymethyl)-octahydro-1H-isoindole-2-carboxylate |
203662-49-1 | 95% | 5g |
¥ 19,206.00 | 2023-04-06 |
tert-butyl 5-(hydroxymethyl)-octahydro-1H-isoindole-2-carboxylate 関連文献
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
10. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
tert-butyl 5-(hydroxymethyl)-octahydro-1H-isoindole-2-carboxylateに関する追加情報
Research Brief on tert-butyl 5-(hydroxymethyl)-octahydro-1H-isoindole-2-carboxylate (CAS: 203662-49-1)
In recent years, the compound tert-butyl 5-(hydroxymethyl)-octahydro-1H-isoindole-2-carboxylate (CAS: 203662-49-1) has garnered significant attention in the field of chemical biology and pharmaceutical research. This bicyclic structure, featuring a hydroxymethyl group and a tert-butyl carboxylate moiety, serves as a versatile intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutics. The unique stereochemistry and functional groups of this compound make it a valuable scaffold for drug discovery, especially in targeting central nervous system (CNS) disorders and infectious diseases.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of this compound in the synthesis of gamma-secretase modulators for Alzheimer's disease. Researchers utilized tert-butyl 5-(hydroxymethyl)-octahydro-1H-isoindole-2-carboxylate as a key intermediate to develop analogs with improved blood-brain barrier permeability. The study reported a 40% increase in target engagement compared to previous generations of inhibitors, attributed to the optimized stereochemistry conferred by the isoindole core.
Another significant application emerged in antiviral research, as documented in a 2024 ACS Infectious Diseases publication. Here, the compound was functionalized to create novel protease inhibitors targeting SARS-CoV-2 variants. The hydroxymethyl group proved crucial for forming hydrogen bonds with the viral main protease (Mpro), while the rigid octahydro-isoindole structure provided metabolic stability. These derivatives showed nanomolar potency against Omicron subvariants, with one candidate advancing to preclinical development.
Synthetic methodology developments have also progressed significantly. A recent Organic Letters paper (2024) described an asymmetric hydrogenation protocol that achieves >99% ee for the tert-butyl 5-(hydroxymethyl)-octahydro-1H-isoindole-2-carboxylate scaffold using a chiral iridium catalyst. This breakthrough addresses previous challenges in obtaining enantiopure material for pharmacological studies and has been licensed by several pharmaceutical companies for GMP production.
Analytical characterization of this compound has benefited from advanced techniques. Nuclear magnetic resonance (NMR) crystallography studies published in Angewandte Chemie (2023) resolved previously ambiguous stereochemical assignments, confirming the (3aR,7aR) configuration as the most thermodynamically stable form. These findings have important implications for structure-activity relationship (SAR) studies in medicinal chemistry programs utilizing this scaffold.
Looking forward, several patent applications filed in 2024 suggest expanding applications of 203662-49-1 in radiopharmaceuticals. The hydroxymethyl group serves as an ideal site for 18F-labeling, enabling positron emission tomography (PET) tracer development for neurological targets. Additionally, its incorporation into PROTAC (proteolysis targeting chimera) designs shows promise in oncology, with two candidates expected to enter Phase I trials in 2025.
203662-49-1 (tert-butyl 5-(hydroxymethyl)-octahydro-1H-isoindole-2-carboxylate) 関連製品
- 190595-25-6((4-Methylphenyl)methylbeta-D-glucopyranoside)
- 162791-23-3(11-Azaartemisinin)
- 2227366-51-8(Dalbavancin hydrochloride)
- 2137442-11-4(2-(2-amino-1H-imidazol-1-yl)butanamide)
- 1806304-49-3(2-(Chloromethyl)-7-(trifluoromethoxy)benzo[d]oxazole)
- 1184289-90-4(1-((5-Bromo-2-methylphenyl)sulfonyl)-4-ethylpiperazine)
- 2171894-49-6(methyl 2-{(3-methylfuran-2-yl)methylsulfanyl}acetate)
- 2680796-42-1(Prop-2-en-1-yl 7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate)
- 2008495-43-8(benzyl N-(4-methyl-3-oxopent-4-en-2-yl)carbamate)
- 2031268-75-2((3-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride)
